molecular formula C21H22N2OS B2528922 2-((1-benzyl-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 681273-47-2

2-((1-benzyl-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No. B2528922
CAS RN: 681273-47-2
M. Wt: 350.48
InChI Key: XACSCHQYBHJHNM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques. Single-crystal X-ray diffraction was employed to confirm the structure of the synthesized pyrrole derivative . Similarly, the stereochemistry of certain pyrrolidine-2-carboxylate derivatives was characterized using the same method . Density functional theory (DFT) calculations were also performed to predict spectral and geometrical data, showing high correlation with experimental data .

Chemical Reactions Analysis

The chemical reactivity of pyrrole derivatives can be inferred from the synthesis methods and the subsequent reactions they undergo. For example, the synthesized pyrrole derivative in one study was used to inhibit corrosion on steel surfaces, indicating its potential reactivity in blocking active sites . Another study synthesized a novel BODIPY fluorophore through a series of reactions involving a benzo[b]thiophene-3-ylpyrrole, demonstrating the compound's utility in creating new materials with desirable optical properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were extensively studied. The corrosion inhibition efficiency of a pyrrole derivative was evaluated through electrochemical studies, indicating its potential application in protecting metal surfaces . The optical properties of synthesized pyrroles and a new BODIPY fluorophore were investigated, revealing promising absorption and emission spectra, as well as nonlinear optical features . Additionally, the antimicrobial activity of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives was screened, showing significant activity against certain bacterial strains .

Scientific Research Applications

Synthesis and Characterization

  • Polymer Synthesis : Conducting polymers based on derivatives of 1H-pyrrole have been synthesized, showcasing the versatility of related structures in materials science, particularly in applications requiring conductive properties and thermal stability. These polymers have shown potential in sensing and electronic applications due to their electrical conductivity and good thermal stability (Pandule et al., 2014).
  • Chemical Synthesis : The synthesis of novel 1H-indole derivatives has been reported, highlighting the chemical versatility of these compounds in generating structures with potential antibacterial and antifungal activities. Such derivatives offer a foundation for further exploration in the development of new antimicrobial agents (2020).

Biological Activity Evaluation

  • Antimicrobial Activity : Synthesis of indole derivatives has demonstrated significant antimicrobial activity, underscoring the potential of these compounds in addressing resistant strains of bacteria and fungi. These activities suggest their utility in developing new antimicrobial therapies (2020).
  • Anti-inflammatory Agents : Chalcone derivatives synthesized from indole compounds have shown promise as anti-inflammatory agents. This indicates the role of indole-based structures in the design and development of new therapeutics for inflammatory diseases (Rehman et al., 2022).

Therapeutic Applications

  • Anticancer Activity : Derivatives involving 1H-indole structures have been evaluated for their anticancer activity, highlighting the compound's potential as a scaffold for developing novel anticancer agents. Such studies are crucial in the ongoing search for more effective and selective cancer treatments (Kumar et al., 2013).

properties

IUPAC Name

2-(1-benzylindol-3-yl)sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2OS/c24-21(22-12-6-7-13-22)16-25-20-15-23(14-17-8-2-1-3-9-17)19-11-5-4-10-18(19)20/h1-5,8-11,15H,6-7,12-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACSCHQYBHJHNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-benzyl-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone

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